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The development of effective vaccines is a cornerstone of global health, and adjuvants play a

critical role in enhancing the immune response to vaccine antigens. Among the most

successful adjuvants are oil-in-water emulsions, with MF59 and AS03 being two prominent

examples, both extensively used in influenza vaccines. This guide provides an objective, data-

driven comparison of these two adjuvants to aid researchers and developers in making

informed decisions for future vaccine formulations.

Composition and Formulation
Both MF59 and AS03 are squalene-based oil-in-water emulsions, but they differ in their specific

components, which may contribute to their distinct immunological profiles.
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Component MF59 AS03

Oil Phase Squalene (4.3%) Squalene (10.69 mg)

Aqueous Phase Citrate buffer Phosphate buffered saline

Surfactants

Polysorbate 80 (0.5%),

Sorbitan trioleate (Span 85)

(0.5%)

Polysorbate 80 (4.86 mg)

Immunomodulator -
DL-α-tocopherol (Vitamin E)

(11.86 mg)

Droplet Size ~160 nm ~160 nm

Mechanism of Action: A Tale of Two Emulsions
While both adjuvants induce a robust immune response by creating a local inflammatory

environment, their mechanisms of action have some distinguishing features.

MF59 is believed to act by inducing a transient and localized inflammatory response at the

injection site. This leads to the recruitment of innate immune cells, such as monocytes and

granulocytes, which then transport the antigen to the draining lymph nodes.[1][2] This process

is thought to be MyD88-dependent but largely independent of Toll-like receptors (TLRs) and the

NLRP3 inflammasome.[3] The recruited antigen-presenting cells (APCs) are then more

effectively activated, leading to enhanced T cell and B cell responses.

AS03 also promotes a strong local inflammatory reaction, leading to the recruitment of a large

number of immune cells to the injection site.[4][5] The inclusion of α-tocopherol in AS03 is

suggested to contribute to its immunomodulatory action.[5] Preclinical studies have shown that

AS03 stimulates the immune system both in the muscle at the injection site and in the draining

lymph nodes.[6] It has been shown to upregulate genes such as MX1 and STAT1.[3]

Below is a DOT script that generates a diagram illustrating the proposed signaling pathways for

MF59.
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Proposed Signaling Pathway for MF59 Adjuvant.

Below is a DOT script that generates a diagram illustrating the proposed signaling pathways for

AS03.

Injection Site

Draining Lymph Node

AS03

Innate Immune Cells
(Monocytes, Neutrophils) Activation

Antigen

Enhanced APC
Activation & Maturation

Cytokine/Chemokine
Induction

 Antigen Transport

 Recruitment & Maturation Signals
α-Tocopherol  Modulation

Enhanced T Cell
Priming (Th1/Th2)

Robust B Cell
Response

High-Titer Antibody
Production

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15581924?utm_src=pdf-body-img
https://www.benchchem.com/product/b15581924?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proposed Signaling Pathway for AS03 Adjuvant.

Immunogenicity: Head-to-Head Clinical Data
Numerous studies have compared the immunogenicity of MF59- and AS03-adjuvanted

influenza vaccines. A meta-analysis of studies on A(H1N1)pdm09 vaccines found that in adults,

AS03-adjuvanted vaccines allowed for greater antigen sparing compared to MF59-adjuvanted

vaccines while maintaining similar immunogenicity.[7] However, in children, the superiority of

one adjuvant over the other is less clear.[7]

Table 1: Comparative Immunogenicity in Adults (A/H1N1pdm09 Vaccines)

Parameter
AS03-adjuvanted (3.75 µg
HA)

MF59-adjuvanted (7.5 µg
HA)

Geometric Mean Titer Ratio

(GMTR) vs. Unadjuvanted

Superior in all four

comparisons[7]

Superior in three of four

comparisons[7]

Indirect Comparison

Favorability

Favored over MF59 in six of

eight comparisons[7]
-

Table 2: Comparative Immunogenicity in Children (A/H1N1pdm09 Vaccines)

Parameter AS03-adjuvanted MF59-adjuvanted

Indirect Comparison

Favorability
-

Favored over AS03 in two of

seven comparisons[7]

Safety and Reactogenicity
Both adjuvants are generally considered safe and well-tolerated. However, adjuvanted

vaccines are typically associated with a higher incidence of local and systemic reactions

compared to non-adjuvanted vaccines. In direct comparisons, AS03 has been associated with

a higher risk of some adverse events.

Table 3: Comparative Safety in Adults (A/H1N1pdm09 Vaccines)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31253447/
https://pubmed.ncbi.nlm.nih.gov/31253447/
https://pubmed.ncbi.nlm.nih.gov/31253447/
https://pubmed.ncbi.nlm.nih.gov/31253447/
https://pubmed.ncbi.nlm.nih.gov/31253447/
https://pubmed.ncbi.nlm.nih.gov/31253447/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adverse Event
AS03-adjuvanted
vs. Unadjuvanted

MF59-adjuvanted
vs. Unadjuvanted

AS03 vs. MF59

Pain at injection site Higher risk[7] Higher risk[7]
Higher risk with

AS03[8]

Fatigue Higher risk[7] -
Higher risk with

AS03[8]

Erythema - -
Higher risk with

AS03[8]

It is important to note that an association was found between the AS03-adjuvanted Pandemrix

vaccine and an increased risk of narcolepsy during the 2009 H1N1 pandemic.[9] However, this

association was not observed with another AS03-adjuvanted vaccine, Arepanrix, suggesting

that the adjuvant alone may not have been the sole cause.[10]

Experimental Protocols
Hemagglutination Inhibition (HAI) Assay
The HAI assay is a standard method for measuring the functional antibody response to

influenza vaccines.

Principle: Influenza virus particles have hemagglutinin (HA) on their surface, which can

agglutinate (clump) red blood cells (RBCs). Antibodies that bind to HA can block this

agglutination. The HAI titer is the highest dilution of a serum sample that can still inhibit

hemagglutination.

Methodology:

Serum Treatment: Treat serum samples with a receptor-destroying enzyme (e.g., from Vibrio

cholerae) to remove non-specific inhibitors of hemagglutination. Heat-inactivate the enzyme.

Serial Dilution: Perform a two-fold serial dilution of the treated serum in a V-bottom 96-well

microtiter plate.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31253447/
https://pubmed.ncbi.nlm.nih.gov/31253447/
https://www.researchgate.net/publication/334040775_An_indirect_comparison_meta-analysis_of_AS03_and_MF59_adjuvants_in_pandemic_influenza_AH1N1pdm09_vaccines
https://pubmed.ncbi.nlm.nih.gov/31253447/
https://www.researchgate.net/publication/334040775_An_indirect_comparison_meta-analysis_of_AS03_and_MF59_adjuvants_in_pandemic_influenza_AH1N1pdm09_vaccines
https://www.researchgate.net/publication/334040775_An_indirect_comparison_meta-analysis_of_AS03_and_MF59_adjuvants_in_pandemic_influenza_AH1N1pdm09_vaccines
https://en.wikipedia.org/wiki/AS03
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2017.01760/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Virus Addition: Add a standardized amount of influenza virus (typically 4 hemagglutinating

units) to each well containing the diluted serum. Incubate at room temperature.

RBC Addition: Add a standardized suspension of RBCs (e.g., turkey or chicken RBCs) to

each well.

Incubation and Reading: Incubate the plates at room temperature until the RBCs in the

control wells (containing virus and RBCs but no serum) have fully settled. A positive result

(inhibition) is indicated by a button of RBCs at the bottom of the well, while a negative result

(agglutination) is indicated by a lattice of RBCs.

Titer Determination: The HAI titer is the reciprocal of the highest dilution of serum that

completely inhibits hemagglutination.

Microneutralization (MN) Assay
The MN assay measures the ability of antibodies to neutralize the infectivity of the influenza

virus.

Principle: Neutralizing antibodies in a serum sample will prevent the virus from infecting

susceptible cells in culture. The neutralizing antibody titer is the highest dilution of serum that

can prevent viral infection.

Methodology:

Serum Preparation: Heat-inactivate serum samples to destroy complement.

Serial Dilution: Perform a two-fold serial dilution of the serum in a 96-well cell culture plate.

Virus Addition and Incubation: Add a standardized amount of live influenza virus (typically

100 TCID50, or 50% tissue culture infective dose) to each well. Incubate the serum-virus

mixture.

Cell Addition: Add a suspension of susceptible cells (e.g., Madin-Darby Canine Kidney -

MDCK cells) to each well.

Incubation: Incubate the plates for several days to allow for viral replication in the absence of

neutralizing antibodies.
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Detection of Viral Replication: Determine the extent of viral infection, typically by measuring

the cytopathic effect (CPE) or by using an enzyme-linked immunosorbent assay (ELISA) to

detect a viral protein (e.g., nucleoprotein).

Titer Determination: The MN titer is the reciprocal of the highest dilution of serum that shows

a significant reduction (e.g., ≥50%) in viral replication compared to control wells.

Below is a DOT script that generates a diagram illustrating a comparative experimental

workflow for evaluating adjuvanted vaccines.
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Comparative Experimental Workflow for Adjuvant Evaluation.
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Conclusion
Both MF59 and AS03 are potent adjuvants that significantly enhance the immunogenicity of

subunit vaccines. The choice between them may depend on the specific vaccine, the target

population, and the desired immunological outcome. AS03 appears to offer an advantage in

terms of antigen sparing in adults, which can be crucial during a pandemic. However, this may

come at the cost of increased reactogenicity. For pediatric populations, the data is less

conclusive, and further head-to-head studies are needed. The distinct compositions and

potential differences in their mechanisms of action warrant careful consideration in the rational

design of new and improved vaccines.
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[https://www.benchchem.com/product/b15581924#head-to-head-comparison-of-mf59-and-
as03-adjuvants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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